![molecular formula C20H20ClN3O4 B2389649 5-(4-Chlorphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidin-6-carbonsäure-Prop-2-enylester CAS No. 622360-11-6](/img/structure/B2389649.png)
5-(4-Chlorphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidin-6-carbonsäure-Prop-2-enylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-enyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C20H20ClN3O4 and its molecular weight is 401.85. The purity is usually 95%.
BenchChem offers high-quality Prop-2-enyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prop-2-enyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
5-(4-Chlorphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidin-6-carbonsäure-Prop-2-enylester zeigt vielversprechende Antitumoraktivität. Forscher haben seine Wirkung auf verschiedene Krebszelllinien untersucht, darunter Brust-, Lungen- und Darmkrebs. Mechanistische Studien deuten darauf hin, dass es in den Zellzyklus eingreift, Apoptose induziert und die Angiogenese hemmt. Weitere Untersuchungen seines Potenzials als gezielte Therapie sind im Gange .
Entzündungshemmende Anwendungen
Die Struktur der Verbindung deutet auf ein entzündungshemmendes Potenzial hin. Sie kann entzündliche Signalwege modulieren, indem sie bestimmte Enzyme oder Zytokine hemmt. Forscher untersuchen ihre Auswirkungen in Tiermodellen von Entzündungen, wie Arthritis und Colitis. Das Verständnis ihrer genauen Mechanismen könnte zu neuen entzündungshemmenden Medikamenten führen .
Antibakterielle Aktivität
In-vitro-Studien haben gezeigt, dass this compound antimikrobielle Eigenschaften besitzt. Es hemmt das Wachstum sowohl von grampositiven als auch von gramnegativen Bakterien. Forscher untersuchen sein Potenzial als Alternative zu bestehenden Antibiotika .
Neuroprotektive Wirkungen
Aufkommende Beweise deuten darauf hin, dass diese Verbindung neuroprotektive Eigenschaften haben könnte. Sie interagiert mit neuronalen Rezeptoren und moduliert die Neurotransmitterfreisetzung. Studien an Tiermodellen neurodegenerativer Erkrankungen (wie Alzheimer und Parkinson) sind im Gange, um ihr therapeutisches Potenzial zu untersuchen .
Antiviren-Anwendungen
Forscher haben die antivirale Aktivität der Verbindung gegen RNA-Viren, darunter Influenza und Hepatitis C, untersucht. Sie greift in die Virusreplikation und -eintritt ein. Obwohl weitere Studien erforderlich sind, ist sie vielversprechend als potenzielles antivirales Mittel .
Materialwissenschaften und organische Elektronik
This compound kann zur Verwendung in der organischen Elektronik funktionalisiert werden. Sein π-konjugiertes System macht es für organische Halbleiter, Leuchtdioden (LEDs) und Solarzellen geeignet. Forscher untersuchen seine elektronischen Eigenschaften und Anwendungen in optoelektronischen Geräten .
Eigenschaften
IUPAC Name |
prop-2-enyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-5-10-28-19(26)14-11(2)22-17-16(18(25)24(4)20(27)23(17)3)15(14)12-6-8-13(21)9-7-12/h5-9,15,22H,1,10H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLUXTSFUIONOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)Cl)C(=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methoxybenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2389567.png)
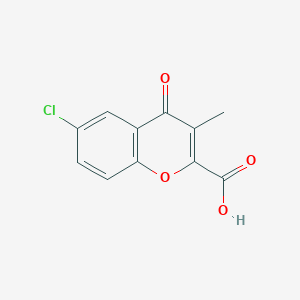

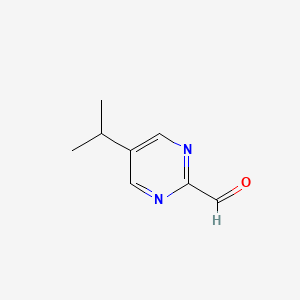
![2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2389575.png)

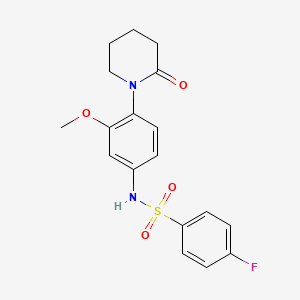
![3-Methyl-7-(2-methylprop-2-enyl)-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2389578.png)

![Ethyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2389582.png)
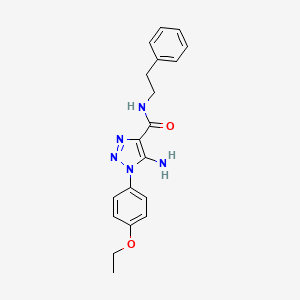
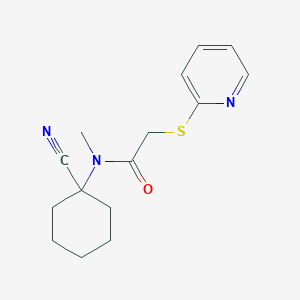
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2389588.png)

